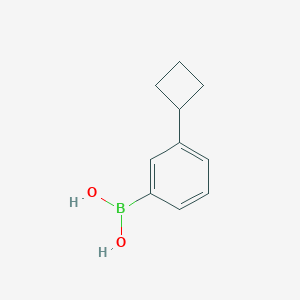
(3-环丁基苯基)硼酸
描述
“(3-Cyclobutylphenyl)boronic acid” is a boronic acid compound with the CAS Number: 1381885-38-6 . It has a molecular weight of 176.02 . The IUPAC name for this compound is 3-cyclobutylphenylboronic acid .
Synthesis Analysis
Boronic acids are stable and generally non-toxic groups that are easily synthesized . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The InChI code for “(3-Cyclobutylphenyl)boronic acid” is 1S/C10H13BO2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8,12-13H,1,3-4H2 .
Chemical Reactions Analysis
Boronic acids, such as “(3-Cyclobutylphenyl)boronic acid”, have been found to readily bind with carbohydrates in water . This is due to the formation of a stable transition complex with sugars and amino acids .
Physical And Chemical Properties Analysis
“(3-Cyclobutylphenyl)boronic acid” is a powder that is stored at room temperature .
科学研究应用
传感应用
(3-环丁基苯基)硼酸: 由于其与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用,被应用于各种传感应用中 。这种相互作用对于均相分析和异相检测系统的开发至关重要。该化合物可以在传感材料的界面或散装样品中使用,使其适用于不同的传感方法。
生物标记和蛋白质操作
(3-环丁基苯基)硼酸的硼酸部分在生物标记和蛋白质操作中发挥着重要作用 。它与二醇形成稳定络合物的能力允许修饰蛋白质,这可以被利用在各种生物研究和治疗应用中。
治疗开发
包括(3-环丁基苯基)硼酸在内的硼酸正因其在治疗开发中的潜力而被探索 。它们与生物分子的相互作用可以被利用来干扰信号通路、抑制酶,并创建可导致针对各种疾病的新疗法的细胞递送系统。
分离技术
该化合物对二醇的亲和力也使其在分离技术中很有用 。它可用于纯化和分离糖基化产物,这在分析化学和制药行业中至关重要。
材料科学
在材料科学中,(3-环丁基苯基)硼酸有助于构建具有可逆特性的聚合物和纳米结构的功能化 。这些材料的应用范围从对环境刺激做出反应的智能材料到先进的药物递送系统。
碳水化合物化学
最后,该化合物在碳水化合物化学中至关重要,特别是在碳水化合物的分析、保护和活化领域 。这是因为硼酸能够与二醇形成环状酯,这是合成和研究复杂碳水化合物的关键反应。
作用机制
Target of Action
(3-Cyclobutylphenyl)boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as (3-Cyclobutylphenyl)boronic acid, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by (3-Cyclobutylphenyl)boronic acid is the SM coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic acids, in general, have relatively stable and readily prepared properties, making them environmentally benign organoboron reagents .
Result of Action
The primary result of the action of (3-Cyclobutylphenyl)boronic acid is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of (3-Cyclobutylphenyl)boronic acid can be influenced by various environmental factors. For instance, certain boronic acids, such as cyclobutylboronic acid, are known to decompose in air . Therefore, the stability and efficacy of (3-Cyclobutylphenyl)boronic acid may be affected by factors such as exposure to air and other environmental conditions .
安全和危害
未来方向
Boronic acids, including “(3-Cyclobutylphenyl)boronic acid”, are increasingly being used in diverse areas of research . Their ability to readily bind with carbohydrates in water has led to their utility in various sensing applications . Furthermore, the compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules has been investigated . This suggests that there is potential for further exploration and development of boronic acids in the field of medicinal chemistry .
生化分析
Biochemical Properties
(3-Cyclobutylphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts. The nature of these interactions involves the formation of a boronate ester intermediate, which is crucial for the transmetalation step in the coupling reaction.
Cellular Effects
The effects of (3-Cyclobutylphenyl)boronic acid on cellular processes are not extensively documentedFor instance, they can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in cellular metabolism
Molecular Mechanism
At the molecular level, (3-Cyclobutylphenyl)boronic acid exerts its effects through the formation of reversible covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. For example, boronic acids are known to inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of (3-Cyclobutylphenyl)boronic acid in laboratory settings are important factors to consider. Boronic acids can undergo hydrolysis, leading to the formation of boronic acid and the corresponding phenol
Dosage Effects in Animal Models
The effects of (3-Cyclobutylphenyl)boronic acid at different dosages in animal models have not been extensively studiedFor instance, high concentrations of boronic acids can lead to cellular toxicity and adverse effects on organ function . It is essential to determine the threshold and toxic doses of (3-Cyclobutylphenyl)boronic acid in animal models to ensure its safe use.
Metabolic Pathways
(3-Cyclobutylphenyl)boronic acid is involved in metabolic pathways that include the formation of boronate esters with diols. These interactions can affect metabolic flux and metabolite levels in cells . The compound may also interact with enzymes involved in these pathways, influencing their activity and the overall metabolic process.
Transport and Distribution
The transport and distribution of (3-Cyclobutylphenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. Boronic acids can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . The localization and accumulation of (3-Cyclobutylphenyl)boronic acid within specific tissues or cellular compartments depend on these interactions.
Subcellular Localization
The subcellular localization of (3-Cyclobutylphenyl)boronic acid can affect its activity and function. Boronic acids can be directed to specific cellular compartments through targeting signals or post-translational modifications . The localization of (3-Cyclobutylphenyl)boronic acid within organelles such as the nucleus, mitochondria, or endoplasmic reticulum can influence its biochemical interactions and effects on cellular processes.
属性
IUPAC Name |
(3-cyclobutylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8,12-13H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBZIPRWPYPKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2CCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



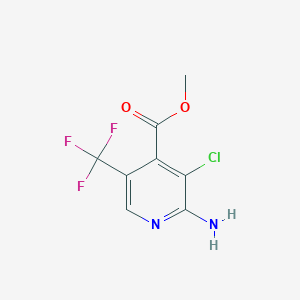
![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/structure/B1418734.png)
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1418736.png)

![Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate](/img/structure/B1418741.png)
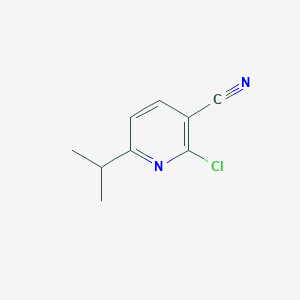
![{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid](/img/structure/B1418743.png)
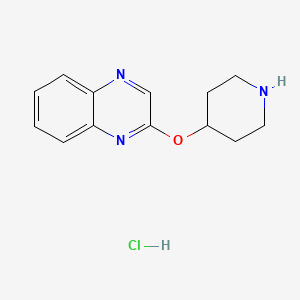
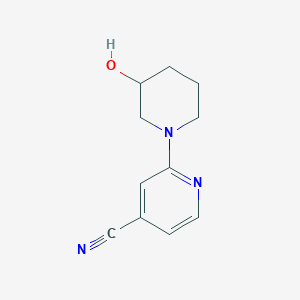
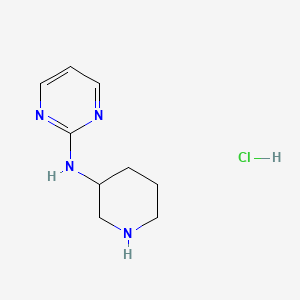
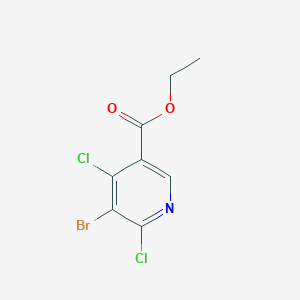
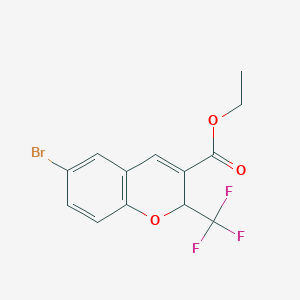
![4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine](/img/structure/B1418750.png)
